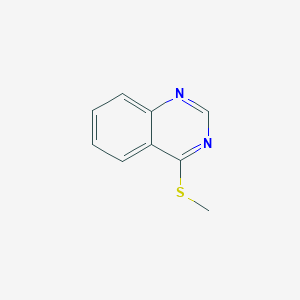

4-(Methylthio)quinazoline

説明

Structure

3D Structure

特性

CAS番号 |

13182-59-7 |

|---|---|

分子式 |

C9H8N2S |

分子量 |

176.24 g/mol |

IUPAC名 |

4-methylsulfanylquinazoline |

InChI |

InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3 |

InChIキー |

COABNVNLVJLMAS-UHFFFAOYSA-N |

正規SMILES |

CSC1=NC=NC2=CC=CC=C21 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Methylthio)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from computational predictions, established chemical principles of the quinazoline scaffold, and experimental data from closely related analogs. This guide covers physicochemical properties, proposed synthesis methodologies, expected spectral characteristics, and potential biological activities, offering a valuable resource for researchers interested in this heterocyclic compound.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The introduction of a methylthio group at the 4-position of the quinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent. This guide aims to provide a detailed understanding of the chemical characteristics of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | PubChem[3] |

| Molecular Weight | 176.24 g/mol | PubChem[3] |

| CAS Number | 13182-59-7 | PubChem[3] |

| XLogP3 | 1.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Topological Polar Surface Area | 51.1 Ų | PubChem[3] |

| Predicted Boiling Point | 387.7 ± 34.0 °C | ChemicalBook[4] |

| Predicted Density | 1.39 ± 0.1 g/cm³ | ChemicalBook[4] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, based on established synthetic routes for analogous 4-thioether substituted quinazolines, two primary methods can be proposed.

Proposed Synthesis from Quinazoline-4-thione

This method involves the S-alkylation of quinazoline-4-thione with a suitable methylating agent.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound from Quinazoline-4-thione.

Detailed Experimental Protocol:

-

Preparation of Reactants: To a solution of quinazoline-4-thione (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1 to 1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the thiolate anion.

-

Addition of Methylating Agent: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 to 1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Proposed Synthesis from 4-Chloroquinazoline

This alternative route involves the nucleophilic substitution of the chlorine atom in 4-chloroquinazoline with a methylthiolate source.

Reaction Scheme:

Figure 2: Proposed synthesis of this compound from 4-Chloroquinazoline.

Detailed Experimental Protocol:

-

Preparation of Reactants: Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent like DMF or ethanol.

-

Addition of Nucleophile: Add sodium thiomethoxide (NaSCH₃) (1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectral Properties

Direct experimental spectral data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with related quinazoline derivatives.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system and the methylthio group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5-9.0 | s |

| H-5 | ~8.0-8.2 | d |

| H-6, H-7 | ~7.5-7.9 | m |

| H-8 | ~7.9-8.1 | d |

| -SCH₃ | ~2.5-3.0 | s |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-4 | ~160-165 |

| C-4a | ~120-125 |

| C-5 | ~125-130 |

| C-6 | ~125-130 |

| C-7 | ~130-135 |

| C-8 | ~120-125 |

| C-8a | ~150-155 |

| -SCH₃ | ~15-20 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| C=N stretch | 1600-1650 |

| C=C stretch (aromatic) | 1450-1600 |

| C-S stretch | 600-800 |

Mass Spectrometry

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 176 |

| [M+H]⁺ | 177 |

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the broader class of quinazoline derivatives is well-known for a wide range of pharmacological effects. Thioether-substituted quinazolines, in particular, have shown promise as anticancer agents.[5]

Potential Anticancer Activity

Many 4-substituted quinazoline derivatives are known to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The methylthio group at the 4-position could potentially interact with the active sites of these enzymes. Additionally, some quinazoline derivatives have been investigated as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which are crucial targets in cancer therapy.[1]

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical representation of how a quinazoline derivative might inhibit the EGFR signaling pathway is shown below.

Figure 3: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on computational predictions and the well-established chemistry of the quinazoline scaffold. The proposed synthetic routes offer a practical approach for its preparation, and the predicted spectral data will be instrumental in its characterization. The potential for this molecule to interact with key biological targets, particularly in the context of cancer, warrants further experimental validation. This guide serves as a foundational resource to stimulate and support future research on this compound and its derivatives.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 4-Methylthioquinazoline | C9H8N2S | CID 7160391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

An In-depth Technical Guide to 4-(Methylthio)quinazoline

CAS Number: 13182-59-7

This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Physicochemical Properties

This compound, with the chemical formula C₉H₈N₂S, is a quinazoline derivative characterized by a methylthio group substituted at the 4-position of the quinazoline ring.[1] This structural feature plays a significant role in its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 13182-59-7 | [1] |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| IUPAC Name | 4-(methylsulfanyl)quinazoline | [1] |

| SMILES | CSC1=NC=NC2=CC=CC=C21 | [1] |

| InChI | InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3 | [1] |

| InChIKey | COABNVNLVJLMAS-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position of the quinazoline ring with a methylthiolate source.

Experimental Protocol: Synthesis of this compound from 4-Chloroquinazoline

This protocol is a representative method based on general procedures for the synthesis of 4-alkyl(aryl)thioquinazoline derivatives.[2]

Materials:

-

4-Chloroquinazoline

-

Sodium thiomethoxide (Sodium methanethiolate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.2 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine solution (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The introduction of a methylthio group at the 4-position can modulate the biological activity of the quinazoline scaffold.

Anticancer Activity

Numerous studies have highlighted the potential of quinazoline derivatives as anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of EGFR and PI3K/Akt Signaling Pathways:

The epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway are crucial for cell growth, proliferation, and survival.[7][8][9][10] Aberrant activation of these pathways is a hallmark of many cancers. Quinazoline-based compounds have been developed as potent inhibitors of EGFR tyrosine kinase and the PI3K/Akt pathway.[2][7][8][11][12][13][14][15] The 4-anilinoquinazoline scaffold, for instance, is a well-known pharmacophore for EGFR inhibition.[12] While direct studies on this compound are limited, its structural similarity to other active quinazolines suggests it may also target these pathways.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][16]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in the complete growth medium. The final concentration of DMSO should not exceed 0.1%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound is a molecule of significant interest within the broader class of quinazoline derivatives. Its synthesis is accessible through established chemical methodologies. While further research is required to fully elucidate its specific biological targets and mechanism of action, the existing body of knowledge on related quinazoline compounds suggests its potential as a modulator of key signaling pathways implicated in cancer. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

References

- 1. 4-Methylthioquinazoline | C9H8N2S | CID 7160391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wjpmr.com [wjpmr.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new series of quinazolinone derivatives endowed with anticancer potential [journals.ekb.eg]

- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 4-(methylthio)quinazoline, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a methylthio group at the 4-position of the quinazoline ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the two most common and effective methods for the synthesis of this compound: the S-methylation of quinazoline-4-thione and the nucleophilic substitution of 4-chloroquinazoline.

Synthetic Pathways

Two primary synthetic strategies have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction.

1. S-Methylation of Quinazoline-4-thione: This is a direct and efficient method that involves the selective alkylation of the sulfur atom of quinazoline-4-thione using a methylating agent.

2. Nucleophilic Aromatic Substitution of 4-Chloroquinazoline: This approach utilizes the reactivity of the 4-chloro group towards nucleophilic attack by a methyl mercaptan equivalent.

The logical workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

Method 1: S-Methylation of Quinazoline-4-thione

This method relies on the direct alkylation of quinazoline-4-thione. The regioselectivity of the methylation (S- vs. N-methylation) is highly dependent on the reaction conditions, with polar protic solvents favoring the desired S-alkylation.[1]

Reaction Scheme:

Caption: S-Methylation of quinazoline-4-thione.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinazoline-4-thione (1.62 g, 0.01 mol) in 50 mL of absolute ethanol.

-

To this solution, add methyl iodide (1.42 g, 0.01 mol).

-

Heat the reaction mixture in a water bath at 80-90°C with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, 4-methylthioquinazoline, can be isolated from the reaction mixture.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane) to yield the pure product.

Method 2: Nucleophilic Aromatic Substitution of 4-Chloroquinazoline

This method involves the displacement of the chloro group at the 4-position of the quinazoline ring by a thiomethyl nucleophile. This is a common strategy for introducing sulfur-containing substituents onto the quinazoline core.

Reaction Scheme:

Caption: Nucleophilic substitution of 4-chloroquinazoline.

Detailed Protocol:

-

To a solution of 4-chloroquinazoline in acetone, add an equimolar amount of a methyl mercaptan source, such as sodium thiomethoxide or methyl mercaptan in the presence of a base like potassium carbonate.

-

Reflux the reaction mixture with stirring.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Quinazoline-4-thione | C₈H₆N₂S | 162.21 | Starting Material (Method 1) |

| 4-Chloroquinazoline | C₈H₅ClN₂ | 164.59 | Starting Material (Method 2) |

| Methyl Iodide | CH₃I | 141.94 | Reagent (Method 1) |

| Sodium Thiomethoxide | CH₃NaS | 70.09 | Reagent (Method 2) |

| This compound | C₉H₈N₂S | 176.24 | Product |

Table 2: Reaction Conditions and Yields

| Method | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| S-Methylation | Ethanol | - | 80-90 | Not Specified | 71 | [1] |

| Nucleophilic Substitution | Acetone | K₂CO₃ | Reflux | Not Specified | Not Specified | Inferred |

Table 3: Characterization Data for this compound

| Property | Value |

| Appearance | Solid |

| Melting Point | Not Specified |

| ¹H NMR | Not Specified |

| ¹³C NMR | Not Specified |

| Mass Spectrum (m/z) | Not Specified |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: S-methylation of quinazoline-4-thione and nucleophilic substitution of 4-chloroquinazoline. The S-methylation approach in a polar protic solvent offers a direct and high-yielding method. The choice of synthesis will ultimately be guided by the availability of starting materials and the desired scale of the reaction. Further research is warranted to fully characterize the product and explore its potential applications in drug development.

References

A Technical Guide to 4-(Methylthio)quinazoline (IUPAC Name: 4-methylsulfanylquinazoline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a heterocyclic compound of interest in medicinal chemistry. Its IUPAC name is 4-methylsulfanylquinazoline. This document details its synthesis, physicochemical properties, and known biological activities, including anticancer, antiviral, and anti-inflammatory potential. Experimental protocols for the synthesis of related derivatives and assays for biological activity are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, logical workflows and potential signaling pathway interactions are visualized using Graphviz diagrams.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The quinazoline scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of therapeutic agents. The addition of a methylthio group at the 4-position of the quinazoline ring system gives rise to this compound, a compound with potential for further chemical modification and biological evaluation. This guide aims to consolidate the current scientific knowledge on this compound and its derivatives to support ongoing research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-methylsulfanylquinazoline | |

| Molecular Formula | C₉H₈N₂S | |

| Molecular Weight | 176.24 g/mol | |

| CAS Number | 13182-59-7 |

Synthesis and Experimental Protocols

General Synthesis Workflow for 4-Thioquinazoline Derivatives

The synthesis of 4-thioquinazoline derivatives typically involves a multi-step process starting from substituted anthranilic acids. A representative workflow is illustrated below.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-Thioquinazoline Derivatives Containing a Chalcone Moiety

This protocol is adapted from the synthesis of related antiviral compounds and can be modified for the synthesis of this compound.[2]

Step 1: Synthesis of Quinazolin-4(3H)-one (Intermediate 1)

-

A mixture of a substituted 2-aminobenzoic acid and formamide is heated at 140-145 °C for 4.5 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield the quinazolin-4(3H)-one derivative.

Step 2: Synthesis of 4-Chloroquinazoline (Intermediate 2)

-

The quinazolin-4(3H)-one derivative from Step 1 is refluxed with thionyl chloride (SOCl₂) to yield the corresponding 4-chloroquinazoline derivative.

Step 3: Synthesis of Quinazoline-4-thiol (Intermediate 3)

-

The 4-chloroquinazoline derivative is reacted with a sulfur source, such as sodium hydrosulfide (NaSH), in a suitable solvent like ethanol to produce the quinazoline-4-thiol.

Step 4: Synthesis of this compound

-

To a solution of quinazoline-4-thiol in a suitable solvent (e.g., ethanol or DMF), a base (e.g., sodium hydroxide or potassium carbonate) is added.

-

Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent.

-

Purification is typically achieved by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives, including those with a methylthio group.

Table 1: In Vitro Anticancer Activity of 4-(Aryl)-2-(methylthio) benzo[h]quinazoline Derivatives [3][4]

| Compound | Substituent (Aryl Group) | Cell Line | IC₅₀ (µg/mL) |

| C1 | 4-(2-fluorophenyl) | MCF-7 | 62.5 |

| C2 | 4-(3,4-dimethoxyphenyl) | MCF-7 | 62.5 |

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Protocol: MTT Assay for Cytotoxicity [3]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antiviral Activity

Derivatives of 4-thioquinazoline have shown promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).

Table 2: Antiviral Activity of 4-Thioquinazoline Derivatives Against TMV [2][5]

| Compound | Curative Activity at 500 µg/mL (%) | Protection Activity EC₅₀ (µg/mL) | Inactivation Activity at 500 µg/mL (%) |

| M1 | 52.5 ± 5.2 | 274.3 ± 6.2 | 63.9 ± 6.1 |

| M2 | 47.7 ± 4.3 | 156.4 ± 4.1 | 82.1 ± 4.1 |

| M6 | 48.3 ± 3.3 | 138.1 ± 3.4 | 83.2 ± 4.4 |

| Ribavirin (Control) | 37.9 ± 1.9 | 436.0 ± 4.3 | 72.9 ± 2.4 |

Experimental Protocol: Half-Leaf Method for Antiviral Activity against TMV [2]

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are dusted with carborundum and inoculated with a solution of TMV.

-

Compound Application: Immediately after inoculation, one half of each leaf is treated with a solution of the test compound, while the other half is treated with a control solution (e.g., solvent only).

-

Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for 3-4 days to allow for the development of local lesions.

-

Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.

-

Inhibition Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Anti-inflammatory Activity

While direct studies on this compound are limited, related quinazolinone derivatives have demonstrated anti-inflammatory properties.[6][7][8] The evaluation of anti-inflammatory activity often involves in vitro assays such as the inhibition of protein denaturation.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation) [6]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.

-

Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated using the formula: Percentage Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

Potential Signaling Pathways

The biological activities of quinazoline derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and viral replication. While the specific mechanisms of this compound are yet to be fully elucidated, related compounds have been shown to modulate pathways such as NF-κB and MAPK.[9][10][11]

Caption: Potential inhibitory effects on inflammatory signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the available information on its synthesis, and the demonstrated anticancer, antiviral, and potential anti-inflammatory activities of its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic potential. The logical workflows and pathway diagrams presented herein offer a framework for designing future studies to explore the structure-activity relationships and optimize the pharmacological profile of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(Methylthio)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Methylthio)quinazoline. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide also includes data for closely related derivatives to provide a comparative context for researchers.

Core Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | PubChem CID: 7160391[1] |

| Molecular Weight | 176.24 g/mol | PubChem CID: 7160391[1] |

| IUPAC Name | 4-(methylsulfanyl)quinazoline | PubChem CID: 7160391[1] |

| CAS Number | 13182-59-7 | PubChem CID: 7160391[1] |

| XLogP3 | 1.8 | PubChem CID: 7160391[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 7160391[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 7160391[1] |

| Rotatable Bond Count | 1 | PubChem CID: 7160391[1] |

| Exact Mass | 176.04081944 Da | PubChem CID: 7160391[1] |

| Topological Polar Surface Area | 51.1 Ų | PubChem CID: 7160391[1] |

| Complexity | 151 | PubChem CID: 7160391[1] |

Note: The data in Table 1 is computationally generated and may differ from experimental values.

For comparative purposes, the experimental data for the closely related compound, 4-(methylthio)-2-phenylquinazoline , is presented in Table 2.

Table 2: Experimental Data for 4-(methylthio)-2-phenylquinazoline

| Property | Value | Source |

| Melting Point | 93-94 °C | Smith et al.[2] |

| Molecular Formula | C₁₅H₁₂N₂S | Smith et al.[2] |

| Molecular Weight | 252.33 g/mol | Smith et al.[2] |

Spectral Data

Table 3: Mass Spectrometry Data for 4-(methylthio)-2-phenylquinazoline

| Technique | m/z Values (%) | Source |

| EI-MS | 252 (M+, 100), 251 (72), 205 (60), 102 (47), 77 (61), 51 (33) | Smith et al.[2] |

| CI-MS | 253 (MH+, 100), 207 (3) | Smith et al.[2] |

| HRMS (CI) | Calculated for C₁₅H₁₃N₂S [MH]⁺: 253.0794; Found: 253.0789 | Smith et al.[2] |

Experimental Protocols

The synthesis of this compound and its derivatives typically involves the S-alkylation of a corresponding quinazoline-4-thione precursor. The following is a representative protocol based on the synthesis of 4-(methylthio)-2-phenylquinazoline.[2]

Synthesis of 4-(methylthio)-2-phenylquinazoline

Materials:

-

2-phenyl-3H-quinazoline-4-thione

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium hydroxide (KOH)

-

Iodomethane (CH₃I)

-

Diethyl ether (Et₂O)

Procedure:

-

A solution of 2-phenyl-3H-quinazoline-4-thione (4.81 g, 20.2 mmol) is prepared in a 1:1 mixture of methanol and water (50 ml).

-

Potassium hydroxide (3.0 g) is added to the solution.

-

Iodomethane (3.41 g, 24.0 mmol) is added to the reaction mixture.

-

The mixture is stirred for 20 minutes at room temperature.

-

The resulting solid precipitate is collected by filtration.

-

The solid is washed with water (3 x 30 ml) and dried.

-

The crude product is recrystallized from diethyl ether to yield 4-(methylthio)-2-phenylquinazoline as colorless crystals.

This general approach can be adapted for the synthesis of the parent this compound by starting with quinazoline-4-thione.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDAC), two key targets in cancer therapy.

The dual inhibition of PI3K and HDAC by these compounds can lead to the synergistic induction of apoptosis and cell cycle arrest in cancer cells. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.

The logical relationship of this dual-inhibition mechanism is depicted in the following diagram:

Experimental Workflow for Assessing Anticancer Activity

The evaluation of the anticancer properties of this compound derivatives typically involves a series of in vitro assays. A general experimental workflow is outlined below.

This guide provides a foundational understanding of the physical and chemical characteristics of this compound, acknowledging the areas where further experimental validation is required. The provided protocols and pathway diagrams offer a starting point for researchers interested in the synthesis and biological evaluation of this and related quinazoline derivatives.

References

Starting materials for 4-(Methylthio)quinazoline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 4-(Methylthio)quinazoline, a key heterocyclic compound with significant potential in medicinal chemistry. The document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting the optimal synthetic strategy. Furthermore, it explores the biological context of quinazoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound is predominantly achieved through two principal pathways, each commencing from a distinct starting material: Quinazoline-4-thione and 4-Chloroquinazoline . The choice between these precursors often depends on their commercial availability, cost, and the desired scale of the reaction.

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material | Reagents | General Reaction Type | Reported Yield | Key Considerations |

| Quinazoline-4-thione | Methyl iodide, Methyl tosylate, or Dimethyl sulfate | S-alkylation | Up to 71%[1] | Reaction conditions can be tuned to favor S-alkylation over N-alkylation. The choice of solvent is critical. |

| 4-Chloroquinazoline | Sodium thiomethoxide or Methyl mercaptan with a base | Nucleophilic Aromatic Substitution | Yields vary depending on specific analogues and conditions. | 4-Chloroquinazoline can be prepared from the more accessible 4-hydroxyquinazoline.[2] This route is versatile for creating a variety of 4-substituted quinazolines. |

Experimental Protocols

Method 1: Synthesis from Quinazoline-4-thione

This protocol is based on the S-alkylation of quinazoline-4-thione using a methylating agent. The choice of solvent plays a crucial role in the regioselectivity of the reaction, with polar protic solvents like ethanol favoring the formation of the S-methylated product.[1]

Protocol: S-Methylation of Quinazoline-4-thione [1]

-

Dissolution: In a flask equipped with a thermometer, separatory funnel, and mechanical stirrer, dissolve 1.62 g (0.01 mol) of quinazoline-4-thione in 50 ml of absolute ethanol.

-

Addition of Methylating Agent: While stirring, add 1.06 ml (0.01 mol) of methyl iodide dropwise to the solution through the separatory funnel.

-

Reaction: Heat the reaction mixture in a water bath at 80-90°C. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture. The product, this compound, can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent like hexane. A yield of 71% has been reported for this method.[1]

Method 2: Synthesis from 4-Chloroquinazoline

This approach involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by a methylthio group. This method is highly versatile for the synthesis of various 4-alkyl(aryl)thioquinazoline derivatives.[3]

General Protocol: Thioetherification of 4-Chloroquinazoline [3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent such as acetone.

-

Addition of Reagents: Add sodium thiomethoxide (CH₃SNa) (1.1 equivalents) or a combination of methyl mercaptan and a base like potassium carbonate (K₂CO₃) to the solution.

-

Reaction: Reflux the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Logical Workflow for Synthesis

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

Caption: Synthetic routes to this compound.

Biological Relevance: Quinazolines as PI3K/Akt/mTOR Pathway Inhibitors

Quinazoline derivatives have emerged as a significant class of compounds in drug discovery, particularly in oncology. Many have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in various cancers.[1][4][5] The inhibition of this pathway by quinazoline-based molecules can lead to the suppression of tumor growth and induction of apoptosis.

The following diagram illustrates the mechanism of action of quinazoline-based inhibitors on the PI3K/Akt/mTOR signaling cascade.

Caption: Quinazoline inhibition of the PI3K/Akt/mTOR pathway.

This guide provides a foundational understanding of the synthesis of this compound and highlights the therapeutic potential of the broader quinazoline scaffold. The detailed protocols and comparative data are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methodologies for 4-(methylthio)quinazoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways.

Core Synthesis Strategy

The primary and most direct route to this compound derivatives involves a two-step process: the synthesis of a quinazoline-4-thione precursor, followed by its S-methylation. This foundational method can be adapted to produce a variety of substituted analogs.

Synthesis of Quinazoline-4-thione Precursor

The initial step is the formation of the quinazoline-4-thione core. A common method involves the thionation of the corresponding quinazolin-4-one.

Experimental Protocol: Synthesis of Quinazolin-4-thione from Quinazolin-4-one [1]

-

Materials: Quinazolin-4-one, Phosphorus Pentasulfide (P4S10), Pyridine.

-

Procedure:

-

A mixture of quinazolin-4-one and phosphorus pentasulfide in pyridine is prepared.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is poured into water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure quinazolin-4-thione.

-

S-Methylation of Quinazoline-4-thione

The second key step is the selective methylation of the sulfur atom at the 4-position. The choice of methylating agent and reaction conditions can influence the regioselectivity of the reaction, with S-methylation generally favored under basic conditions.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Materials: Quinazoline-4-thione, Methyl Iodide, a suitable base (e.g., Potassium Carbonate or Sodium Hydride), and a polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile).

-

Procedure:

-

Quinazoline-4-thione is dissolved in the chosen solvent in a reaction flask.

-

The base is added to the solution to deprotonate the thiol group, forming a thiolate anion.

-

Methyl iodide is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.

-

Synthesis Workflow:

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives, such as halogenated analogs, follows a similar strategy, starting from the appropriately substituted anthranilic acid.

Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Experimental Protocol: [3]

-

Materials: 5-Bromoanthranilic acid, Phenyl isothiocyanate, Ethanol.

-

Procedure:

-

5-Bromoanthranilic acid is reacted with phenyl isothiocyanate in ethanol.

-

The reaction mixture is refluxed to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

-

Synthesis of 6-Bromo-4-(methylthio)quinazoline Derivatives

The subsequent S-alkylation is performed on the bromo-substituted quinazolinethione intermediate.

Experimental Protocol: [3]

-

Materials: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, Alkyl halide (e.g., methyl iodide), Potassium Carbonate (K2CO3), Dimethylformamide (DMF).

-

Procedure:

-

The intermediate from the previous step is dissolved in DMF.

-

Potassium carbonate is added as the base.

-

The appropriate alkyl halide is added, and the reaction mixture is stirred to yield the corresponding S-alkylated quinazoline-4-one derivative.

-

Synthesis Workflow for Substituted Derivatives:

Quantitative Data Summary

The following tables summarize the reported yields and melting points for key compounds in the synthesis of this compound derivatives.

| Compound | Starting Material(s) | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Quinazoline-4-thione | Quinazolin-4-one | P4S10 | Pyridine | High | 310-312 | [1] |

| This compound | Quinazoline-4-thione | Methyl Iodide, K2CO3 | DMF | 85 | 68-70 | [2] |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Butyl bromide, K2CO3 | DMF | 74.6 | 128-130 | [3][4] |

Biological Significance and Signaling Pathways

Quinazoline derivatives are a well-established class of pharmacologically active compounds, with many exhibiting potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6] Overactivation of this pathway is a common feature of many cancers. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.[5][6]

EGFR Signaling Pathway:

References

- 1. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)quinazoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document compiles available spectroscopic data and outlines the experimental protocols utilized for its characterization, offering a valuable resource for scientists working with this and related quinazoline derivatives.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₈N₂S Molecular Weight: 176.24 g/mol CAS Number: 13182-59-7[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for the unsubstituted this compound were not found in the provided search results. The tables are presented as a template for data inclusion upon availability.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Note: Specific experimental FT-IR data for this compound were not found in the provided search results. The table is a template for data inclusion.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Note: Specific experimental mass spectrometry data for this compound were not found in the provided search results. The table is a template for data inclusion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| Data not available in search results |

Note: Specific experimental UV-Vis data for this compound were not found in the provided search results. The table is a template for data inclusion.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of quinazoline derivatives are described below. These represent general methodologies that are applicable to the characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][3] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used, with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing.[4]

FT-IR Spectroscopy

Infrared spectra are generally obtained using an FT-IR spectrometer.[3] Samples can be prepared as KBr pellets or analyzed as a thin film.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.[3] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO).[5] The concentration of the sample solution is typically in the micromolar range.

Synthesis and Characterization Workflow

The general workflow for the synthesis and spectroscopic characterization of a quinazoline derivative like this compound is outlined below. This process ensures the purity and correct structural identification of the target compound.

This document serves as a foundational guide to the spectroscopic properties of this compound. Further experimental work is required to populate the data tables with specific, quantitative values for the unsubstituted compound.

References

- 1. 4-Methylthioquinazoline | C9H8N2S | CID 7160391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 3. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylthio)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, the following guide is constructed based on the analysis of a closely related analogue, 4-(methylthio)-2-phenylquinazoline, and established principles of NMR spectroscopy. The data and interpretations presented herein offer a robust framework for researchers working with this and similar quinazoline derivatives.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values for the quinazoline ring protons are extrapolated from the experimental data of 4-(methylthio)-2-phenylquinazoline, with adjustments made to account for the absence of the phenyl group at the C2 position. The methylthio group protons are expected to appear as a sharp singlet, while the protons on the benzene portion of the quinazoline ring will exhibit characteristic aromatic splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Singlet (s) | ~8.90 | - |

| H-5 | Doublet (d) | ~8.10 | 8.2 |

| H-6 | Triplet (t) | ~7.65 | 7.5 |

| H-7 | Triplet (t) | ~7.85 | 7.6 |

| H-8 | Doublet (d) | ~7.95 | 8.0 |

| -SCH₃ | Singlet (s) | ~2.80 | - |

Note: These are predicted values and may vary slightly in an experimental setting.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the solvent peak can often be used as a secondary reference.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the following typical acquisition parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

-

-

Data Acquisition: Start the acquisition.

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplet signals.

Visualization of ¹H NMR Coupling Relationships

The spin-spin coupling interactions between the protons on the quinazoline ring of this compound can be visualized to understand the connectivity and spatial relationships of the atoms. The following diagram, generated using the DOT language, illustrates these coupling pathways.

Caption: Spin-spin coupling relationships in this compound.

Mass Spectrometry of 4-(Methylthio)quinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)quinazoline is a heterocyclic organic compound with a quinazoline core structure, which is a key scaffold in medicinal chemistry due to its wide range of biological activities. The methylthio group at the 4-position significantly influences its chemical properties and potential pharmacological effects. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including experimental protocols, fragmentation patterns, and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing appropriate mass spectrometry experiments and for the interpretation of the resulting spectra.

| Property | Value |

| Molecular Formula | C9H8N2S |

| Molecular Weight | 176.24 g/mol |

| Monoisotopic Mass | 176.040819 Da |

| CAS Number | 13182-59-7[1] |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is outlined below. The specific parameters may require optimization based on the instrumentation used and the experimental goals.

Sample Preparation

-

Dissolution: Dissolve the purified this compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.

-

Concentration: The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer. A typical starting concentration is 1 µg/mL.

-

Additives: For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) to the sample solution can aid in protonation and improve signal intensity in positive ion mode.

Instrumentation and Analysis

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecule [M+H]+. Electron ionization (EI) can also be used, which will provide more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements of the parent and fragment ions.

-

Data Acquisition: Acquire mass spectra in both full scan mode to detect the molecular ion and tandem MS (MS/MS) mode to obtain fragmentation patterns. In MS/MS, the protonated molecule (m/z 177.048) is isolated and fragmented by collision-induced dissociation (CID).

The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound.

Mass Spectrometry Data and Fragmentation Analysis

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), the initial event is the formation of a molecular ion (M•+) at m/z 176. The subsequent fragmentation is likely to proceed through the pathways outlined in the diagram below.

Major Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH3): Cleavage of the S-CH3 bond can result in the loss of a methyl radical, leading to a fragment ion at m/z 161.

-

Loss of a Thiomethyl Radical (•SCH3): A key fragmentation pathway for 4-substituted quinazolines is the loss of the substituent at the 4-position. In this case, the loss of a thiomethyl radical would generate a stable quinazoline cation at m/z 129.

-

Loss of Hydrogen Cyanide (HCN): The quinazoline ring itself can undergo fragmentation. A characteristic fragmentation of the quinazoline core is the loss of a molecule of hydrogen cyanide, which would lead to a fragment ion at m/z 102 from the m/z 129 fragment.

The following table summarizes the predicted major fragment ions in the electron ionization mass spectrum of this compound.

| m/z | Proposed Formula | Identity |

| 176 | [C9H8N2S]•+ | Molecular Ion (M•+) |

| 161 | [C8H5N2S]+ | [M - •CH3]+ |

| 129 | [C8H5N2]+ | [M - •SCH3]+ |

| 102 | [C7H4N]+ | [M - •SCH3 - HCN]+ |

Conclusion

The mass spectrometric analysis of this compound provides valuable information for its identification and structural characterization. While a detailed experimental study on this specific molecule is not widely published, a combination of general protocols for small molecule analysis and the understanding of the fragmentation behavior of related quinazoline compounds allows for a robust analytical approach. High-resolution mass spectrometry is essential for confirming the elemental composition of the parent and fragment ions, thereby providing a high degree of confidence in the structural assignment. This technical guide serves as a foundational resource for researchers and scientists working with this compound and related compounds in the field of drug discovery and development.

References

The Quinazoline Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[2]

A major target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4] Compounds like gefitinib and erlotinib are well-known EGFR inhibitors that bind to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways responsible for tumor growth.[5] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Dual inhibitors targeting both EGFR and VEGFR have also been developed from the quinazoline scaffold.[2]

The anticancer effects of quinazoline derivatives are not limited to kinase inhibition. Some compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit microtubule polymerization, all of which contribute to their tumor-suppressing activities.[6]

Quantitative Data: Anticancer Activity of Quinazoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib Analogue (Compound 23) | A431 | 3.4 | [7] |

| Quinazolinone Schiff base (Compound 30) | MCF-7 | Not specified (potent) | [8] |

| Quinazolinone-Imidazolone Hybrid (Compound 44) | MCF-7 | More potent than cisplatin | [8] |

| 4-Anilinoquinazoline Derivative (Compound 9) | MCF-7 | 0.13 nM | [2] |

| Thiourea Quinazoline Derivative (Compound 39) | EGFR Kinase | 0.02 | [2] |

| Thiourea Quinazoline Derivative (Compound 39) | VEGFR-2 Kinase | 0.05 | [2] |

| Quinazolinone Derivative (Compound 107) | EGFRwt-TK | 0.01 | [6] |

| Quinazolinone Derivative (Compound 123) | VEGFR-2 Kinase | 2.5 | [6] |

| Gefitinib-1,2,3-triazole derivative (4b) | NCI-H1299 | 4.42 ± 0.24 | [9] |

| Gefitinib-1,2,3-triazole derivative (4c) | NCI-H1299 | 4.60 ± 0.18 | [9] |

| Quinazoline derivative (Compound 18) | MGC-803 | 0.85 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Test compound (quinazoline derivative)

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

Caption: EGFR Signaling Pathway Inhibition by Quinazolines.

Antimicrobial Activity: A Broad Spectrum of Action

The quinazoline scaffold is a privileged structure in the development of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[9][11] The emergence of drug-resistant microbial strains has intensified the search for new antimicrobial compounds, and quinazoline derivatives have shown considerable promise.[9]

The mechanism of antimicrobial action for quinazolines can vary. Some derivatives are thought to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, similar to the action of quinolone antibiotics.[12] Other proposed mechanisms include the disruption of the bacterial cell membrane and inhibition of key enzymes involved in microbial metabolism.[13] The structure-activity relationship studies have shown that the nature and position of substituents on the quinazoline ring significantly influence the antimicrobial potency and spectrum.[14]

Quantitative Data: Antimicrobial Activity of Quinazoline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Tetrazolo[1,5-c]quinazoline (b3) | E. coli, S. aureus, K. aerogenes, P. aeruginosa, C. albicans | Not specified (active) | [15] |

| 2-Methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea (Xi) | Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus epidermidis | 1.6 | [15] |

| Triazolo[1,5-a]quinazolinone (THTQ) | Proteus mirabilis | 1.875 (mg/mL) | [16] |

| Triazolo[1,5-a]quinazolinone (THTQ) | Escherichia coli | 3.75 (mg/mL) | [16] |

| Substituted quinazoline (unspecified) | Bacillus subtilis | 1 | [17] |

| Substituted quinazoline (unspecified) | Staphylococcus aureus | 10 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Test compound (quinazoline derivative)

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Compound Dilution: Prepare a series of twofold dilutions of the quinazoline derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Also include a positive control (inoculum without compound) and a negative control (broth medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Experimental Workflow Visualization

Caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[18][19] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

One of the primary targets for anti-inflammatory quinazolines is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.[20] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Some quinazoline derivatives have also been found to inhibit the production of other pro-inflammatory mediators such as nitric oxide.[21]

Quantitative Data: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound/Derivative | Assay | Inhibition (%) | Reference |

| 2,3,6-trisubstituted quinazolinone | Carrageenan-induced paw edema | 10.28–53.33 | [22] |

| 3-naphtalene-substituted quinazolinone | Carrageenan-induced paw edema | 19.69–59.61 | [22] |

| Benzothiazole-substituted 2-phenyl quinazolinone | Carrageenan-induced paw edema | 21.3–77.5 | [22] |

| Azetidinone derivative of quinazolinone | Carrageenan-induced paw edema | 24.6–27.3 | [23] |

| Thiazolidinone derivative of quinazolinone | Carrageenan-induced paw edema | 22.9–32.5 | [23] |

| Pyrazolo[1,5-a]quinazoline (Compound 13i and 16) | JNK1, JNK2, JNK3 inhibition | Micromolar binding affinities | [24] |

| Quinazolinone-ibuprofen conjugate (7c) | Carrageenan-induced paw edema | Similar to celecoxib | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Test compound (quinazoline derivative)

-

Carrageenan solution (1% w/v in sterile saline)

-

Rodents (rats or mice)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., saline, DMSO, or Tween 80 solution)

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinazoline derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the standard group receives the reference drug.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-